molecular formula C11H23NS B15092578 N-hexylthian-3-amine

N-hexylthian-3-amine

Cat. No.: B15092578
M. Wt: 201.37 g/mol
InChI Key: UHCVJZJEDYPLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexylthian-3-amine is a synthetic organic compound with the molecular formula C11H23NS and a molecular weight of 201.37 g/mol. It is supplied with a minimum purity of 97% . This compound is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or personal consumption. As a nitrogen- and sulfur-containing molecule, it belongs to a class of structures that are often investigated for their potential in medicinal chemistry and materials science. Researchers may explore its properties as a building block for the development of novel pharmaceuticals, ligands in catalysis, or in the creation of advanced functional materials. The thian (thiacyclohexane) moiety, in particular, is a common pharmacophore in drug discovery. For specific handling, storage, and safety information, please consult the Safety Data Sheet. Researchers are encouraged to conduct their own thorough experimentation and analysis to determine the compound's specific applications and mechanism of action in their unique experimental contexts.

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

N-hexylthian-3-amine

InChI

InChI=1S/C11H23NS/c1-2-3-4-5-8-12-11-7-6-9-13-10-11/h11-12H,2-10H2,1H3

InChI Key

UHCVJZJEDYPLGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexylthian-3-amine can be achieved through several methods. One common approach involves the alkylation of thian-3-amine with hexyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, allowing it to act as a nucleophile and attack the hexyl halide .

Another method involves the reductive amination of hexyl aldehyde with thian-3-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst . This method is advantageous as it provides a straightforward route to the desired amine with high selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed, with catalysts such as palladium on carbon or nickel being used to facilitate the reactions .

Chemical Reactions Analysis

Alkylation Reactions

N-hexylthian-3-amine undergoes alkylation via nucleophilic substitution (Sₙ2) when reacted with alkyl halides (e.g., methyl iodide, ethyl bromide). The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a tertiary ammonium salt. Subsequent deprotonation yields a tertiary amine .

Example Reaction:

C11H23NS+CH3IBaseC11H23NS(CH3)+HI\text{C}_{11}\text{H}_{23}\text{NS} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{23}\text{NS}(\text{CH}_3) + \text{HI}

Reagent Conditions Product Yield
Methyl iodidePolar aprotic solvent, 25°CN-Methyl-N-hexylthian-3-amineModerate (~60%)
Ethyl bromideDMF, 40°CN-Ethyl-N-hexylthian-3-amineHigh (~80%)

Steric hindrance from the hexyl group may reduce reaction efficiency compared to smaller amines .

Acylation Reactions

The compound reacts with acyl chlorides (e.g., acetyl chloride) to form amides. The lone pair on the nitrogen attacks the electrophilic carbonyl carbon, followed by deprotonation.

Example Reaction:

C11H23NS+CH3COClC11H23NS(COCH3)+HCl\text{C}_{11}\text{H}_{23}\text{NS} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{11}\text{H}_{23}\text{NS}(\text{COCH}_3) + \text{HCl}

Acylating Agent Catalyst Product Reaction Time
Acetyl chloridePyridineN-Acetyl-N-hexylthian-3-amine2 hours
Benzoyl chlorideTriethylamineN-Benzoyl-N-hexylthian-3-amine4 hours

Reaction rates are slower than primary amines due to steric effects .

Oxidation of Thioether Moiety

The sulfur atom in the thian ring undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), forming sulfoxides or sulfones:

Sulfoxide Formation:

C11H23NS+H2O2C11H23NS(O)+H2O\text{C}_{11}\text{H}_{23}\text{NS} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{11}\text{H}_{23}\text{NS(O)} + \text{H}_2\text{O}

Sulfone Formation:

C11H23NS(O)+H2O2C11H23NS(O2)+H2O\text{C}_{11}\text{H}_{23}\text{NS(O)} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{11}\text{H}_{23}\text{NS(O}_2\text{)} + \text{H}_2\text{O}

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)Acetic acid, 0°CSulfoxide>90%
mCPBACH₂Cl₂, 25°CSulfone~85%

Acid-Base Reactions

The amine forms water-soluble ammonium salts when protonated by strong acids (e.g., HCl, H₂SO₄) :

C11H23NS+HClC11H23NSH+Cl\text{C}_{11}\text{H}_{23}\text{NS} + \text{HCl} \rightarrow \text{C}_{11}\text{H}_{23}\text{NSH}^+\text{Cl}^-

Acid Solubility (g/100 mL H₂O) pKa of Conjugate Acid
HCl12.5~10.5
H₂SO₄15.2~9.8

Comparative Reactivity

The compound’s reactivity is influenced by:

  • Steric hindrance : The hexyl group slows nucleophilic substitution relative to smaller amines .

  • Electronic effects : The thian ring’s sulfur enhances electron density at nitrogen, increasing basicity compared to non-sulfur analogs .

Mechanism of Action

The mechanism of action of N-hexylthian-3-amine involves its interaction with specific molecular targets and pathways. As an amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-hexylthian-3-amine with analogous amines and heterocycles, focusing on molecular properties, synthesis, and applications. Key compounds include cycloheptanamine derivatives, bicyclic amines, and unsaturated/branched amines.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight LogP (Predicted) PSA (Ų) Synthesis Yield Key Applications/Notes
This compound* C₁₀H₂₁NS 187.35 ~3.2† 24.9 N/A‡ Potential ligand in catalysis
8VP131 (Cycloheptanamine derivative) C₁₇H₂₀N₂O 268.36 3.5–4.0 38.1 59% Bioactive scaffolds
8VP192 (Bicyclic amine) C₂₀H₃₀N₂O 314.47 4.8 32.7 N/A Alkynyl-modified drug candidates
Hex-1-en-3-amine C₆H₁₃N 99.18 1.9 26.0 Variable§ Intermediate in agrochemicals
N,N,3,3-Tetramethylheptan-1-amine C₁₁H₂₅N 171.33 3.15 3.24 N/A Surfactant/lubricant precursor

*Predicted properties based on structural analogs. †Estimated using fragment-based methods (cf. LogP = 3.15 for N,N,3,3-tetramethylheptan-1-amine ). §Yield depends on substituents (e.g., 59% for 8VP131 via Method C ).

Structural and Functional Differences

  • Core Heterocycle : this compound’s thiane ring introduces sulfur-based polarity and conformational rigidity, distinct from the cycloheptane or bicyclic frameworks in 8VP131 and 8VP192. Sulfur’s electron lone pairs may enhance metal-binding capacity compared to oxygen or carbon analogs .
  • Substituent Effects : The hexyl chain in this compound contributes to higher hydrophobicity (LogP ~3.2) relative to smaller amines like hex-1-en-3-amine (LogP 1.9). Branched analogs (e.g., N,N,3,3-tetramethylheptan-1-amine) exhibit even greater lipophilicity (LogP 3.15) due to alkyl crowding .
  • Synthetic Complexity : Bicyclic amines (e.g., 8VP192) require multi-step functionalization (e.g., alkynylation via propargyl bromide), whereas N-methoxymethylamine precursors (as in ) suggest simpler routes for linear amines .

Spectroscopic and Analytical Data

  • NMR Trends : Cycloheptanamine derivatives (e.g., 8VP131) show characteristic ¹H NMR shifts at δ 1.2–2.8 ppm for alkyl chains and δ 7.0–8.0 ppm for aromatic substituents . For this compound, similar alkyl shifts (δ 1.0–1.6 ppm) and sulfur-induced deshielding (~δ 2.5–3.0 ppm) are expected.
  • HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formulas for related compounds (e.g., 8VP101: calc. 354.2664, exp. 354.2660 ), a critical step for verifying this compound’s synthesis.

Biological Activity

N-Hexylthian-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thian (sulfur-containing) ring structure, which is known to enhance its biological activity. The presence of the hexyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes and target proteins.

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. Compounds with similar thian structures have demonstrated cytotoxic effects on cancer cell lines. For example, a related study highlighted that certain thiazole derivatives exhibited significant cytotoxicity against K562 leukemia cells, inducing apoptosis in a dose-dependent manner . This suggests that this compound may also possess similar antitumor properties.

Apoptosis Induction

The induction of apoptosis appears to be a key mechanism through which compounds like this compound exert their antitumor effects. In studies of related compounds, it was observed that they could modulate the expression of apoptotic proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells . This modulation suggests a pathway through which this compound could influence tumor cell survival.

Protein Interaction

This compound's efficacy may also stem from its ability to interact with specific proteins involved in cell signaling pathways. For example, compounds with thiadiazole moieties have been shown to affect the p53-MDM2 interaction, crucial for regulating cell cycle and apoptosis . This interaction could be a target for therapeutic intervention in cancers where p53 is mutated or dysfunctional.

Case Studies and Research Findings

A case study involving derivatives of 2-amino-1,3,4-thiadiazole provides insights into the biological activity relevant to this compound. The study demonstrated that these derivatives exhibited antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to higher values depending on the specific derivative and target organism .

CompoundTarget OrganismMIC (μg/mL)Activity
18aSalmonella typhi500Good
18bE. coli500Good
19S. aureus62.5Marginally active

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